Acetildenafil-d8

Description

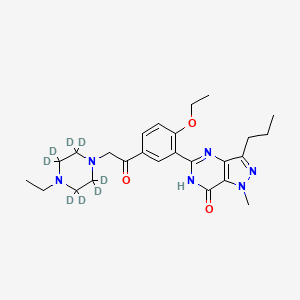

Structure

3D Structure

Properties

IUPAC Name |

5-[2-ethoxy-5-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3/c1-5-8-19-22-23(29(4)28-19)25(33)27-24(26-22)18-15-17(9-10-21(18)34-7-3)20(32)16-31-13-11-30(6-2)12-14-31/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,26,27,33)/i11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBRQNALHKQCAI-FUEQIQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])CC(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Acetildenafil-d8: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetildenafil-d8 is the deuterated analog of Acetildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Acetildenafil itself is a structural analog of sildenafil, the active ingredient in Viagra. Due to its inhibitory action on PDE5, Acetildenafil has been illicitly included in some so-called "herbal" supplements for erectile dysfunction. The presence of a deuterated internal standard is crucial for the accurate and precise quantification of Acetildenafil in various matrices, including forensic samples, counterfeit pharmaceuticals, and biological fluids for pharmacokinetic studies. This technical guide provides an in-depth overview of this compound, its primary use in research as an internal standard, and detailed methodologies for its application.

Chemical and Physical Properties

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry due to their similar chemical and physical properties to the analyte of interest, ensuring equivalent extraction recovery and ionization efficiency.

| Property | Value |

| Chemical Name | 5-[2-Ethoxy-5-[2-(4-ethyl-1-piperazinyl-d8)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one |

| Synonyms | Hongdenafil-d8 |

| CAS Number | 1189944-10-2 |

| Molecular Formula | C₂₅H₂₆D₈N₆O₃ |

| Molecular Weight | 474.63 g/mol |

| Appearance | Off-White Solid |

Primary Use in Research: Internal Standard for Quantitative Analysis

The primary and most critical application of this compound in a research setting is as an internal standard for the quantification of Acetildenafil using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the non-deuterated analyte allows for correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Key Research Areas:

-

Forensic Toxicology: Detection and quantification of Acetildenafil in seized counterfeit products and biological samples from individuals suspected of using adulterated supplements.

-

Pharmaceutical Analysis: Quality control of legitimate pharmaceutical preparations (where applicable) and screening for undeclared ingredients in herbal or dietary supplements.

-

Pharmacokinetic (PK) Studies: In preclinical and clinical research, this compound can be used to accurately measure the concentration of Acetildenafil in plasma, urine, or other biological matrices over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Signaling Pathway of PDE5 Inhibition

Acetildenafil, like sildenafil, exerts its physiological effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to smooth muscle relaxation and vasodilation.

Caption: Simplified signaling pathway of PDE5 inhibition by Acetildenafil.

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of Acetildenafil in a biological matrix (e.g., human plasma) using this compound as an internal standard via LC-MS/MS. This protocol is based on established methods for the analysis of sildenafil and its analogs.[1][2]

Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound in methanol, e.g., 100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 2 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Proposed MRM Transitions

The following are proposed Multiple Reaction Monitoring (MRM) transitions for Acetildenafil and this compound. These are based on the known fragmentation patterns of sildenafil and its analogs. The optimal collision energies should be determined empirically for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Acetildenafil | 467.3 | 100.1 | 150 |

| Acetildenafil | 467.3 | 283.2 | 150 |

| This compound (IS) | 475.3 | 108.1 | 150 |

Experimental Workflow

The overall workflow for the quantitative analysis of Acetildenafil using this compound as an internal standard is depicted below.

Caption: Workflow for sample preparation and analysis.

Conclusion

This compound is an indispensable tool for researchers, forensic scientists, and drug development professionals involved in the study and detection of Acetildenafil. Its use as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for reliable quantification in complex matrices. The methodologies and data presented in this guide offer a comprehensive starting point for the implementation of robust analytical techniques for Acetildenafil.

References

- 1. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Acetildenafil-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Acetildenafil-d8, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Acetildenafil. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support further investigation and application of this compound. The information compiled herein includes chemical identifiers, physical characteristics, and insights into its mechanism of action, synthesis, and analytical methodologies.

Introduction

Acetildenafil is a structural analog of Sildenafil, the active ingredient in Viagra, and is known to act as a phosphodiesterase type 5 (PDE5) inhibitor.[1] The deuterated version, this compound, serves as a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative analytical methods. The substitution of hydrogen with deuterium atoms provides a distinct mass signature, facilitating its differentiation from the non-deuterated form in mass spectrometry-based assays. This guide aims to consolidate the available technical information on this compound to facilitate its use in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its non-deuterated counterpart, Acetildenafil, is presented below. The data has been compiled from various chemical suppliers and scientific publications.

Chemical Identifiers

| Property | This compound | Acetildenafil |

| CAS Number | 1189944-10-2[2] | 831217-01-7[1] |

| Molecular Formula | C₂₅H₂₆D₈N₆O₃[2] | C₂₅H₃₄N₆O₃[1] |

| Molecular Weight | 474.63 g/mol [2] | 466.586 g/mol [1] |

| Synonyms | Hongdenafil-d8; 5-[2-Ethoxy-5-[2-(4-ethyl-1-piperazinyl-d8)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one[2] | Hongdenafil[1] |

Physical Properties

| Property | This compound | Acetildenafil |

| Appearance | Off-White Solid[2] | Data not available |

| Melting Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in chloroform and methanol.[3] Specific solubilities: DMF: 10 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml; DMSO: 3.3 mg/ml; Ethanol: 5 mg/ml.[4] |

| Storage Temperature | 2-8°C Refrigerator[2] | -20°C[4] |

Mechanism of Action

Acetildenafil, and by extension this compound, functions as a phosphodiesterase type 5 (PDE5) inhibitor.[1] PDE5 is an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature. The mechanism of action is analogous to that of Sildenafil.

The physiological process of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). This increase in cGMP leads to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, Acetildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and facilitating a sustained erection.

Signaling Pathway of PDE5 Inhibition

Experimental Protocols

Synthesis of this compound

Workflow for the Postulated Synthesis of this compound:

References

- 1. Liquid chromatography ion trap/time-of-flight mass spectrometric study on the fragmentation of an acetildenafil analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. N-ETHYL PIPERAZINE For Synthesis | Lab chemical supplier, Lab chemicals exporter, Laboratory chemicals manufacturer, Laboratory chemical suppliers, Lab chemical distributors, Lab chemical manufacturer, Laboratory Chemicals, Alpha Chemika India. [alphachemika.co]

The Unseen Player: A Technical Guide to the Mechanism of Action of Acetildenafil, a Sildenafil Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetildenafil, also known as hongdenafil, is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. It has been identified as an undeclared ingredient in numerous "herbal" aphrodisiacs and dietary supplements, raising significant public health concerns due to its unknown safety and efficacy profile.[1][2] As a sildenafil analogue, acetildenafil is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. This technical guide provides an in-depth exploration of the presumed mechanism of action of acetildenafil, based on the well-established pharmacology of sildenafil and other PDE5 inhibitors. It is intended for a scientific audience and aims to provide a framework for the experimental characterization of this and similar unauthorized substances.

Core Mechanism of Action: Inhibition of Phosphodiesterase Type 5

The primary mechanism of action for sildenafil and its analogues is the potent and selective inhibition of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[3][4] This enzyme is predominantly found in the smooth muscle cells of the corpus cavernosum of the penis and the pulmonary vasculature.[5][6]

The Nitric Oxide/cGMP Signaling Pathway

Under normal physiological conditions, sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[6] Elevated intracellular levels of cGMP lead to the activation of protein kinase G (PKG), which phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent relaxation of the corpus cavernosum smooth muscle. This vasodilation increases blood flow to the penis, leading to an erection.

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by PDE enzymes.[7] In the corpus cavernosum, PDE5 is the primary enzyme responsible for cGMP degradation.

Acetildenafil's Role in the Pathway

As a structural analogue of sildenafil, acetildenafil is believed to act as a competitive inhibitor of PDE5. By binding to the catalytic site of the enzyme, it prevents the breakdown of cGMP.[3] This leads to an accumulation of cGMP in the smooth muscle cells, amplifying the vasodilatory effects of NO.[8] The result is a more pronounced and prolonged smooth muscle relaxation, facilitating and sustaining an erection in the presence of sexual stimulation. It is crucial to note that, like sildenafil, acetildenafil is not an aphrodisiac and is not expected to induce an erection without sexual arousal to initiate the NO/cGMP cascade.

References

- 1. Acetildenafil - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 4. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Labeling and Stability of Acetildenafil-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling and stability of Acetildenafil-d8, a deuterated analog of Acetildenafil. Acetildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is structurally similar to sildenafil and is often detected as an undeclared ingredient in herbal aphrodisiac products.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex matrices during analytical and metabolic studies.

Isotopic Labeling of this compound

Stable isotope labeled (SIL) internal standards are essential for quantitative bioanalysis using mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte of interest but have a different mass.[2][3] For this compound, eight hydrogen atoms are replaced with deuterium (²H or D). The selection of labeling positions is critical to ensure the stability of the deuterium labels.

Key Principles for Stable Deuterium Labeling:

-

Avoid Exchangeable Protons: Deuterium labels should not be placed on heteroatoms like oxygen or nitrogen, as they can readily exchange with protons from the solvent.[2]

-

Avoid Labile Carbon Positions: Protons on carbons adjacent to carbonyl groups or in some aromatic positions can be susceptible to exchange under certain conditions.[2]

-

Strategic Placement: The label's position should be on a fragment of the molecule that is retained during mass spectrometric fragmentation, making it suitable for LC/MS-MS analysis.[2]

Based on these principles, the eight deuterium atoms in this compound are strategically placed on the ethyl group of the ethoxy chain and the ethyl group attached to the piperazine ring. These positions are chemically stable and not prone to back-exchange.

References

A Technical Guide to the Solubility of Acetildenafil-d8 in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the solubility characteristics of Acetildenafil-d8, a deuterated analog of Acetildenafil. Given the limited publicly available quantitative solubility data for this specific isotopologue, this document outlines the known qualitative solubility of the parent compound, Acetildenafil, and presents standardized experimental protocols for determining the precise solubility of this compound in various laboratory solvents. This information is critical for the development of analytical methods, formulation studies, and in vitro/in vivo assays.

Acetildenafil is a synthetic compound that functions as a phosphodiesterase type 5 (PDE5) inhibitor and is structurally analogous to sildenafil[1]. Like its parent compound, this compound is primarily of interest in research settings for the development of analytical standards and metabolic studies. Understanding its solubility is a crucial first step in any experimental design[2].

Solubility Profile

For aqueous solubility, which is critical for biopharmaceutical applications, the pH of the medium is a significant factor, as most pharmaceutical compounds are weak acids or bases[4]. Acetildenafil's structure suggests it is a weak base. Therefore, its aqueous solubility is expected to be pH-dependent, with higher solubility at a lower pH[4][5].

Table 1: Solubility Data Summary for Acetildenafil and Template for this compound

| Solvent | Compound | Solubility (Qualitative/Quantitative) | Temperature (°C) | Method |

| Chloroform | Acetildenafil | Soluble[3] | Not Specified | Not Specified |

| Methanol | Acetildenafil | Soluble[3] | Not Specified | Not Specified |

| User Data: | ||||

| Dichloromethane | This compound | [Enter Experimental Data] | ||

| Acetonitrile | This compound | [Enter Experimental Data] | ||

| Dimethyl Sulfoxide (DMSO) | This compound | [Enter Experimental Data] | ||

| Ethanol | This compound | [Enter Experimental Data] | ||

| pH 1.2 Buffer (e.g., 0.1 N HCl) | This compound | [Enter Experimental Data] | 37 ± 1[5] | Shake-Flask |

| pH 4.5 Buffer (e.g., Acetate) | This compound | [Enter Experimental Data] | 37 ± 1[5] | Shake-Flask |

| pH 6.8 Buffer (e.g., Phosphate) | This compound | [Enter Experimental Data] | 37 ± 1[5] | Shake-Flask |

Experimental Protocol for Solubility Determination

The recommended method for determining the equilibrium solubility of an active pharmaceutical ingredient (API) is the Saturation Shake-Flask Method [5][6][7]. This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound[6].

2.1. Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., DMSO, Ethanol, Acetonitrile, pH-controlled aqueous buffers)

-

Stoppered flasks or vials (e.g., glass scintillation vials)

-

Mechanical agitator or orbital shaker capable of temperature control[5]

-

Centrifuge

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Validated analytical system, preferably High-Performance Liquid Chromatography (HPLC), for concentration measurement[6]

-

Calibrated pH meter

2.2. Procedure

-

Preparation : Add an excess amount of solid this compound to a flask containing a known volume of the desired solvent. Ensuring an excess of solid material is visible is crucial for achieving saturation[4][6].

-

Equilibration : Seal the flasks and place them in a mechanical shaker set to a constant temperature. For biopharmaceutical relevance, 37 ± 1 °C is recommended for aqueous buffers[5]. Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).

-

Phase Separation : After equilibration, allow the suspensions to settle. To separate the saturated solution from the undissolved solid, centrifuge the samples at a high speed.

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a syringe filter (e.g., 0.2 µm)[8].

-

Analysis : Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method. This is the most common and reliable analytical tool as it can separate the analyte from potential impurities or degradants[6].

-

pH Verification : For aqueous solutions, measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment[6].

-

Replicates : All measurements should be performed in triplicate or more to ensure the reliability of the results[5]. The solubility classification should be based on the lowest solubility measured across the biopharmaceutical pH range of 1.2 to 6.8[5].

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the saturation shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Factors Influencing Solubility

Several physicochemical properties of a compound and the solvent system can influence solubility:

-

Chemical Structure : Acetildenafil has multiple functional groups capable of hydrogen bonding, but also possesses a significant nonpolar surface area, influencing its behavior in both polar and nonpolar solvents[2].

-

pH and pKa : As a weak base, this compound's ionization state will change with pH. In acidic conditions below its pKa, it will be protonated and generally more soluble in aqueous media. The intrinsic solubility is observed when the compound is fully un-ionized[4][6].

-

Temperature : Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is measured[4].

-

Polymorphism : The crystalline form of the solid API can significantly impact its solubility. It is important to characterize the solid-state form used in the experiments[5].

This guide provides the foundational knowledge and a standardized protocol for researchers to accurately determine the solubility of this compound. Empirical data generated using these methods will be essential for advancing research and development involving this compound.

References

- 1. Acetildenafil - Wikipedia [en.wikipedia.org]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. Acetildenafil | Phosphodiesterase general Inhibitor | Hello Bio [hellobio.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. who.int [who.int]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

Acetildenafil-d8 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetildenafil-d8, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Acetildenafil. This document details its chemical properties, and primary application as an internal standard in analytical chemistry, and outlines the relevant biological signaling pathway.

Core Compound Identification

This compound is the isotopically labeled version of Acetildenafil, a structural analog of Sildenafil. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Acetildenafil.

| Parameter | Value | Reference |

| CAS Number | 1189944-10-2 | [1] |

| Molecular Formula | C25H26D8N6O3 | [1] |

| Molecular Weight | 474.63 g/mol | [1] |

| Appearance | Off-White Solid | [1] |

| Storage | 2-8°C Refrigerator | [1] |

| Synonyms | 5-[2-Ethoxy-5-[2-(4-ethyl-1-piperazinyl-d8)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, Hongdenafil-d8 | [1] |

Analytical Applications and Data

Due to its nature as a stable isotope-labeled compound, this compound is primarily utilized as an internal standard in the quantitative analysis of Acetildenafil in various matrices, including pharmaceutical formulations and biological samples. The following table summarizes typical analytical parameters for the detection of PDE5 inhibitors, for which this compound would serve as an effective internal standard.

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |

| LC-Q-Exactive HRMS | 53 PDE-5i | 0.4 mg/kg | 1.2 mg/kg | 80-110% | [2] |

| HPLC-UV | Sildenafil | 0.03 µg/mL | 0.1 µg/mL | 99.7-104.1% | [3] |

| LC-MS/MS | Vardenafil, Sildenafil, Avanafil, Tadalafil | 1.63-9.81 ng/g | 5.43-32.71 ng/g | Not Specified | [4] |

Experimental Protocol: Quantitative Analysis of Acetildenafil using LC-MS/MS

This section outlines a representative experimental protocol for the quantitative analysis of Acetildenafil in a given sample matrix, using this compound as an internal standard.

1. Sample Preparation

-

Solid Samples (e.g., herbal supplements):

-

Homogenize the sample to a fine powder.

-

Accurately weigh 100 mg of the homogenized sample into a centrifuge tube.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Add 10 mL of methanol and vortex for 5 minutes.

-

Sonicate the sample for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

-

Liquid Samples (e.g., biological fluids):

-

Pipette 1 mL of the liquid sample into a centrifuge tube.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Acetildenafil: Monitor for the specific precursor to product ion transition.

-

This compound: Monitor for the corresponding shifted precursor to product ion transition.

-

-

3. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of Acetildenafil to the peak area of this compound against the concentration of the calibration standards.

-

Quantify the amount of Acetildenafil in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway

Acetildenafil, being a structural analog of Sildenafil, is a potent inhibitor of phosphodiesterase type 5 (PDE5). The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, resulting in smooth muscle relaxation and vasodilation. This is the key mechanism for its physiological effects. The signaling pathway is initiated by the release of nitric oxide (NO).

Caption: NO/cGMP signaling pathway inhibited by Acetildenafil.

Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of Acetildenafil using its deuterated analog as an internal standard.

Caption: Workflow for Acetildenafil quantification.

References

Methodological & Application

Application Note: High-Throughput Analysis of Acetildenafil using Acetildenafil-d8 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Acetildenafil in plasma samples. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Acetildenafil-d8, is employed. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This protocol is ideal for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies or other research applications involving Acetildenafil.

Introduction

Acetildenafil is a synthetic compound that is structurally similar to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. Due to its potential presence as an undeclared ingredient in some herbal supplements, there is a growing need for sensitive and specific analytical methods for its detection and quantification in various biological matrices.

LC-MS/MS has become the gold standard for bioanalytical studies due to its high selectivity, sensitivity, and speed.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust quantitative LC-MS/MS assay. A SIL-IS, such as this compound, has nearly identical chemical and physical properties to the analyte of interest. This ensures that it co-elutes with the analyte and experiences similar effects from the sample matrix, extraction process, and instrument variability, thereby providing reliable correction for any potential variations and improving the accuracy and precision of the results.[2][3]

This application note provides a detailed protocol for the extraction and analysis of Acetildenafil from plasma, leveraging this compound as an internal standard to achieve high-quality quantitative data.

Experimental Protocols

Materials and Reagents

-

Acetildenafil reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, LC-MS grade

-

Control plasma (e.g., human, rat, mouse)

Equipment

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes and tips

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Acetildenafil and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Acetildenafil primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for each sample, standard, and quality control.

-

Pipette 50 µL of plasma sample, calibration standard, or quality control into the appropriately labeled tubes.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

-

Vortex each tube for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 10,000 x g for 5 minutes.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient:

-

0.0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Acetildenafil | 467.3 | 297.2 |

| This compound | 475.3 | 297.2 |

Note: The precursor ion for this compound assumes an 8-deuterium label on the ethylpiperazine moiety, similar to sildenafil-d8. The exact mass will depend on the deuteration pattern. The product ion is expected to be the same as the unlabeled compound as the fragmentation should occur at a non-deuterated part of the molecule.

Data Presentation

The following tables represent typical quantitative data obtained from a method validation study for Acetildenafil using this compound as an internal standard.

Table 1: Calibration Curve for Acetildenafil

| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.00 | 0.98 | 98.0 |

| 2.50 | 2.55 | 102.0 |

| 5.00 | 5.10 | 102.0 |

| 10.0 | 9.75 | 97.5 |

| 25.0 | 24.8 | 99.2 |

| 50.0 | 51.2 | 102.4 |

| 100.0 | 101.5 | 101.5 |

| 250.0 | 247.0 | 98.8 |

| 500.0 | 495.0 | 99.0 |

| 1000.0 | 1005.0 | 100.5 |

A linear regression with a 1/x² weighting factor is typically applied, with a correlation coefficient (r²) > 0.995.

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LLOQ | 1.00 | 6.5 | 103.2 | 7.8 | 101.5 |

| Low | 3.00 | 5.2 | 98.7 | 6.5 | 99.8 |

| Mid | 75.0 | 4.1 | 101.5 | 5.3 | 100.9 |

| High | 750.0 | 3.5 | 99.2 | 4.8 | 99.5 |

Acceptance criteria for precision are typically ≤15% CV (≤20% for LLOQ) and for accuracy are within ±15% of the nominal value (±20% for LLOQ).

Mandatory Visualization

Caption: Workflow for the LC-MS/MS analysis of Acetildenafil.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Acetildenafil in plasma. The incorporation of this compound as an internal standard is crucial for mitigating matrix effects and other sources of variability, thereby ensuring the generation of high-quality data suitable for a range of research and drug development applications. The simple sample preparation protocol and rapid analysis time make this method well-suited for the analysis of large numbers of samples.

References

- 1. HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma | Rodionov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 2. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Sildenafil in Human Plasma by LC-MS/MS using Sildenafil-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of sildenafil in human plasma. The method utilizes a simple and efficient protein precipitation technique for sample preparation and employs Sildenafil-d8 as the internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. The method was validated over a linear range of 1.0 to 1000.0 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] Accurate and reliable quantification of sildenafil in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2][4][5] This application note describes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of sildenafil in human plasma.[4] The use of a stable isotope-labeled internal standard, Sildenafil-d8, compensates for matrix effects and variations in sample processing and instrument response, leading to high-quality quantitative data.[6]

Note on the Internal Standard: While the prompt specified the use of Acetildenafil-d8, a thorough search of the scientific literature did not yield any methods utilizing this specific internal standard for sildenafil quantification. The most commonly and appropriately used internal standard is the deuterated analog of the analyte, Sildenafil-d8. Therefore, this document proceeds with the validated use of Sildenafil-d8.

Experimental

Materials and Reagents

-

Sildenafil citrate (Reference Standard)

-

Sildenafil-d8 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Agilent 1200 Series or equivalent[4]

-

Mass Spectrometer: SCIEX 4500 Triple Quadrupole or equivalent[7]

-

Analytical Column: Zorbax SB C18, 4.6 × 75 mm, 3.5 μm or equivalent[8]

Standard Solutions

Stock solutions of sildenafil (1 mg/mL) and Sildenafil-d8 (1 mg/mL) were prepared in methanol. Working standard solutions and quality control (QC) samples were prepared by serial dilution of the stock solutions with a mixture of methanol and water.

Protocols

Sample Preparation

A protein precipitation method was employed for the extraction of sildenafil and the internal standard from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Sildenafil-d8 internal standard working solution (concentration to be optimized, e.g., 750 ng/mL).[7]

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[7]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"] edge [color="#34A853"]

}

Caption: Plasma Sample Preparation Workflow.

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Value |

| Column | Zorbax SB C18, 4.6 × 75 mm, 3.5 μm[8] |

| Mobile Phase A | 0.1% Formic Acid in Water[9][10] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[9][10] |

| Flow Rate | 0.6 mL/min[8] |

| Injection Volume | 5 µL[7] |

| Column Temperature | 40 °C[7] |

| Gradient | Isocratic: 95% B[8] or Gradient (to be optimized) |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |

| Scan Type | Multiple Reaction Monitoring (MRM)[8] |

| Sildenafil Transition | m/z 475.2 → 283.4[8] |

| Sildenafil-d8 Transition | m/z 483.4 → 283.4[8] |

| Collision Energy | To be optimized for the specific instrument |

| Dwell Time | 100 ms |

Caption: LC-MS/MS Analytical Workflow.

Quantitative Data Summary

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Linearity and Range

The calibration curve was linear over the concentration range of 1.0 to 1000.0 ng/mL for sildenafil in human plasma.[8] The coefficient of determination (r²) was consistently ≥ 0.99.[8]

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Sildenafil | 1.0 - 1000.0 | ≥ 0.99[8] |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | < 15% | < 15% | 85-115% | 85-115% |

| Low QC | 3.0 | < 15% | < 15% | 85-115% | 85-115% |

| Medium QC | 50.0 | < 15% | < 15% | 85-115% | 85-115% |

| High QC | 800.0 | < 15% | < 15% | 85-115% | 85-115% |

| (Data presented is a representation of typical acceptance criteria for bioanalytical method validation and is supported by findings in the cited literature.[4][8]) |

Recovery and Matrix Effect

The extraction recovery of sildenafil and the internal standard was consistent and reproducible across the QC levels. The matrix effect was evaluated and found to be minimal, indicating the selectivity of the method.

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Sildenafil | > 85% | Within ± 15% |

| Sildenafil-d8 | > 85% | Within ± 15% |

| (Data presented is a representation of typical acceptance criteria and findings.) |

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of sildenafil in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method well-suited for high-throughput analysis in a research or drug development setting. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.

References

- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era [mdpi.com]

- 2. Quantitative analysis of sildenafil and desmethylsildenafil in human serum by liquid chromatography-mass spectrometry with minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Formulation and bioequivalence of two sildenafil 50 mg film-coated tablets after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. THe quantitative determination of sildenafil in human plasma by high performance liquid chromatography - mass spectrometry (lc-ms/ms) | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 7. researchgate.net [researchgate.net]

- 8. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A UPLC-MS/MS method for simultaneous quantification of sildenafil and N-desmethyl sildenafil applied in pharmacokinetic and bioequivalence studies in a Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Solid-Phase Extraction of Sildenafil Using Acetildenafil-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of sildenafil from biological matrices, employing Acetildenafil-d8 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Sildenafil is a potent selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate determination of sildenafil concentrations in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to analysis, offering advantages over liquid-liquid extraction by minimizing solvent consumption and improving sample throughput. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in extraction recovery and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of sildenafil using a deuterated internal standard and LC-MS/MS. These values are compiled from various studies and represent the expected performance of the method.

| Parameter | Sildenafil | N-desmethyl sildenafil (active metabolite) |

| Linearity Range | 1.0 - 1000 ng/mL[1] | 1.0 - 1000 ng/mL[1] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1][2] | 1.0 ng/mL[2] |

| Intra-day Precision (%RSD) | < 10%[1] | < 10%[1] |

| Inter-day Precision (%RSD) | < 10%[1] | < 10%[1] |

| Intra-day Accuracy | > 99%[1] | > 99%[1] |

| Inter-day Accuracy | > 99%[1] | > 99%[1] |

| Mean Recovery | > 80% | > 80% |

| Matrix Effect | Compliant with relevant provisions[1] | Compliant with relevant provisions[1] |

Experimental Protocol: Solid-Phase Extraction of Sildenafil

This protocol outlines the steps for the solid-phase extraction of sildenafil from plasma samples using a generic C18 SPE cartridge.

Materials and Reagents:

-

Sildenafil citrate reference standard

-

This compound internal standard

-

Human plasma (or other biological matrix)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Deionized water

-

C18 Solid-Phase Extraction (SPE) cartridges (e.g., 100 mg, 1 mL)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of sildenafil (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

From the stock solutions, prepare working standard solutions of sildenafil and a working internal standard solution of this compound by serial dilution in a suitable solvent (e.g., 50:50 methanol:water).

-

-

Sample Preparation:

-

Thaw plasma samples to room temperature.

-

To a 200 µL aliquot of plasma, add 20 µL of the this compound working internal standard solution (e.g., at a concentration of 100 ng/mL).

-

Vortex mix for 30 seconds.

-

Add 200 µL of 2% formic acid in water to the plasma sample.

-

Vortex mix for 30 seconds.

-

Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins.

-

-

Solid-Phase Extraction:

-

Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

-

Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 5-10 minutes.

-

Elution: Elute sildenafil and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex mix for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

Visualizations

Sildenafil Signaling Pathway

Caption: Mechanism of action of sildenafil in smooth muscle cells.

Solid-Phase Extraction Workflow

Caption: Workflow for the solid-phase extraction of sildenafil.

References

- 1. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of sildenafil and desmethylsildenafil in human serum by liquid chromatography-mass spectrometry with minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: The Use of Acetildenafil-d8 in Forensic Toxicology Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetildenafil is a synthetic structural analog of sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Like sildenafil, it is pharmacologically active but has not undergone the rigorous safety and efficacy testing required for approved pharmaceuticals. Acetildenafil and other sildenafil analogs have been illicitly included in products marketed as "herbal" or "natural" dietary supplements for erectile dysfunction.[1] The undeclared presence of these substances poses a significant public health risk due to the potential for adverse drug interactions and side effects. Consequently, robust and reliable analytical methods are crucial for the detection and quantification of acetildenafil in forensic toxicology and routine screening of seized materials.

The use of a stable isotope-labeled internal standard is best practice for quantitative analysis by mass spectrometry, as it compensates for variations in sample preparation and instrument response. Acetildenafil-d8, a deuterated analog of acetildenafil, serves as an ideal internal standard for this purpose, ensuring accuracy and precision in the determination of acetildenafil concentrations in various biological matrices. This application note provides a comprehensive overview and detailed protocols for the use of this compound in the forensic toxicology screening of acetildenafil.

Principle of the Method

The analytical method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for the analysis of trace amounts of drugs in complex biological matrices.[2] Samples are first subjected to a sample preparation procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte of interest and the internal standard. The extract is then injected into the LC-MS/MS system. Chromatographic separation resolves acetildenafil and this compound from other matrix components. The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides selective detection and quantification based on the specific precursor-to-product ion transitions for both the analyte and the internal standard. The ratio of the peak area of acetildenafil to that of this compound is used to calculate the concentration of acetildenafil in the sample, effectively correcting for any analytical variability.

Signaling Pathway of PDE5 Inhibitors

Acetildenafil, as an analog of sildenafil, is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[3][4] In the context of erectile function, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. cGMP, in turn, leads to smooth muscle relaxation and increased blood flow. By inhibiting PDE5, acetildenafil leads to an accumulation of cGMP, thereby enhancing the erectile response.[5][6]

Experimental Protocols

Materials and Reagents

-

Acetildenafil analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Biological matrix (e.g., human plasma, urine)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Sample Preparation: Solid-Phase Extraction (SPE) Protocol for Plasma

-

Sample Pre-treatment: To 500 µL of plasma, add 20 µL of a 100 ng/mL solution of this compound in methanol (internal standard). Vortex for 10 seconds. Add 500 µL of 0.1% formic acid in water and vortex.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

-

Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

-

LC Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

-

MS/MS Conditions (illustrative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Acetildenafil: Determine precursor and product ions via infusion of a standard solution.

-

This compound: Determine precursor and product ions via infusion of a standard solution.

-

-

Collision Energy: Optimize for each transition.

-

Dwell Time: 100 ms

-

Forensic Toxicology Screening Workflow

The overall workflow for the detection and quantification of acetildenafil in forensic toxicology cases using this compound as an internal standard is a systematic process. It begins with sample receipt and logging, followed by sample preparation, instrumental analysis, data processing, and finally, reporting of the results.

Quantitative Data

While specific validation data for this compound is not widely published, the following table provides representative analytical performance data for the quantification of sildenafil using its deuterated internal standard, sildenafil-d8. These values are illustrative of the performance that can be expected for an LC-MS/MS method for acetildenafil using this compound.

| Parameter | Illustrative Value | Reference |

| Linearity Range | 1.0 - 1000.0 ng/mL | [7] |

| Correlation Coefficient (r²) | ≥ 0.998 | [7] |

| Limit of Detection (LOD) | 0.5 ng/mL | [7] |

| Limit of Quantification (LOQ) | 1.0 ng/mL | [7] |

| Intra-day Precision (%RSD) | < 5.1% | [7] |

| Inter-day Precision (%RSD) | < 4.3% | [7] |

| Accuracy (% Recovery) | 95.0 - 98.3% | [7] |

Conclusion

The use of this compound as an internal standard is essential for the accurate and precise quantification of acetildenafil in forensic toxicology screening. The detailed protocols and workflow presented in this application note provide a robust framework for laboratories to develop and validate their own methods for the detection of this and other illicit PDE5 inhibitor analogs. The high sensitivity and selectivity of LC-MS/MS, combined with the use of a stable isotope-labeled internal standard, ensure reliable results for forensic investigations and public health monitoring.

References

- 1. Data on the optimisation and validation of a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to establish the presence of phosphodiesterase 5 (PDE5) inhibitors in instant coffee premixes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening for Forensically Relevant Drugs Using Data-Independent High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Liquid-Liquid Extraction of Sildenafil and its Metabolites

These application notes provide a comprehensive guide for the extraction of sildenafil and its primary active metabolite, N-desmethyl sildenafil, from biological matrices using liquid-liquid extraction (LLE). This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for sample preparation prior to analysis by techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5) widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The primary route of metabolism for sildenafil is through the hepatic cytochrome P450 enzymes, specifically CYP3A4 (major route) and CYP2C9 (minor route).[2][3][4] This process results in the formation of its major circulating and pharmacologically active metabolite, N-desmethyl sildenafil.[3][4][5] Accurate quantification of both the parent drug and its metabolite in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies.[6][7]

Liquid-liquid extraction is a widely used sample preparation technique that separates analytes from interferences in the sample matrix by partitioning them between two immiscible liquid phases.[8] This method offers a simple and cost-effective approach for the purification and concentration of sildenafil and N-desmethyl sildenafil from complex biological fluids like plasma and urine.[8][9][10]

Metabolic Pathway of Sildenafil

Sildenafil is primarily metabolized in the liver via N-demethylation to form N-desmethyl sildenafil. This metabolite retains approximately 50% of the PDE5 inhibitory activity of the parent compound and circulates in plasma at concentrations about 40% of those of sildenafil.[2][4][5]

Metabolic pathway of sildenafil to N-desmethyl sildenafil.

Quantitative Data Summary

The following tables summarize the performance characteristics of various LLE methods for the quantification of sildenafil and N-desmethyl sildenafil.

Table 1: Linearity and Sensitivity

| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Sildenafil | Human Plasma | 1.0 - 1000.0 | 1.0 | [11] |

| N-desmethyl sildenafil | Human Plasma | 0.5 - 500.0 | 0.5 | [11] |

| Sildenafil | Human Plasma | 10 - 1000 | 10 | [9] |

| Sildenafil | Human Plasma | 2.00 - 1000 | 2.0 | [12] |

| N-desmethyl sildenafil | Human Plasma | - | - | [12] |

| Sildenafil | Human Blood | 5 - 1000 µg/L | 1 µg/L | [13] |

Table 2: Precision and Accuracy

| Analyte | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Sildenafil | Human Plasma | 1.5 - 5.1 | 2.2 - 3.4 | 96.7 - 97.2 | [11] |

| N-desmethyl sildenafil | Human Plasma | 1.3 - 3.1 | 2.8 - 4.3 | 95.0 - 97.2 | [11] |

| Sildenafil | Human Plasma | 0.36 - 8.05 | 0.41 - 11.15 | 0.41 - 11.15 (REM) | [9] |

| Sildenafil | Human Plasma | <6.5 | <6.5 | 86.50 - 105.67 | [12] |

| N-desmethyl sildenafil | Human Plasma | <6.3 | <6.3 | 96.83 - 114.40 | [12] |

Table 3: Recovery

| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |

| Sildenafil | Human Urine | LLE | >94 | [14] |

| N-desmethyl sildenafil | Human Urine | LLE | >94 | [14] |

| Sildenafil | Biological Fluids | LLE with chloroform/2-propanol/n-heptane | >87 | [15] |

| Sildenafil | Human Blood | LLE with ethyl ether | 81.3 - 103.3 | [13] |

Experimental Protocols

The following are detailed protocols for the liquid-liquid extraction of sildenafil and its metabolites from human plasma and urine.

Protocol 1: LLE from Human Plasma

This protocol is adapted from a method for the simultaneous quantification of sildenafil and N-desmethyl sildenafil in human plasma.[11]

Materials:

-

Human plasma samples

-

Sildenafil and N-desmethyl sildenafil reference standards

-

Internal Standard (IS) solution (e.g., sildenafil-d8, N-desmethyl sildenafil-d8)[11]

-

Organic extraction solvent (e.g., a mixture of ether and dichloromethane)[13]

-

Alkalinizing agent (e.g., 0.01 M NaOH)[16]

-

Reconstitution solvent (e.g., mobile phase for LC-MS/MS analysis)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Solvent evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Preparation: Aliquot a specific volume of human plasma (e.g., 500 µL) into a microcentrifuge tube.[17]

-

Internal Standard Addition: Add a known amount of the internal standard solution to each plasma sample.[17]

-

Alkalinization: Add a small volume of the alkalinizing agent to adjust the sample pH to basic conditions.[13]

-

Extraction: Add a precise volume of the organic extraction solvent to the tube.

-

Vortexing: Vortex the mixture vigorously for a set period (e.g., 2 minutes) to ensure thorough mixing and partitioning of the analytes into the organic phase.[17]

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) to achieve complete phase separation.[17]

-

Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube, avoiding disturbance of the protein pellet and aqueous layer.[17]

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[17]

-

Reconstitution: Reconstitute the dried residue in a small, precise volume of the reconstitution solvent.[17]

-

Analysis: The reconstituted sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).

Protocol 2: LLE from Human Urine

This protocol is based on a method for the analysis of sildenafil and its metabolites in human urine.[10][14]

Materials:

-

Human urine samples

-

Sildenafil and N-desmethyl sildenafil reference standards

-

pH adjustment buffer (e.g., borate buffer, pH 9.0)[10]

-

Organic extraction solvent (e.g., chloroform-1-propanol, 4:1 v/v)[14]

-

Volumetric flasks

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Solvent evaporator

Procedure:

-

Sample pH Adjustment: Transfer a measured volume of the urine sample (e.g., 3.0 mL) to a volumetric flask and adjust the pH to approximately 7 using the appropriate buffer.[10]

-

Extraction: Transfer the pH-adjusted urine sample to a centrifuge tube and add the organic extraction solvent.

-

Vortexing: Vortex the mixture thoroughly to facilitate the extraction of the analytes.

-

Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

-

Organic Layer Collection: Carefully collect the organic layer containing the extracted analytes.

-

Evaporation: Evaporate the organic solvent to dryness.

-

Reconstitution: Reconstitute the residue in a suitable solvent for analysis.

-

Analysis: The sample is now ready for chromatographic analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the liquid-liquid extraction of sildenafil and its metabolites.

General workflow for liquid-liquid extraction.

Conclusion

The described liquid-liquid extraction protocols provide a reliable and efficient means of isolating sildenafil and its primary metabolite, N-desmethyl sildenafil, from biological matrices. The choice of solvent and specific pH conditions can be optimized based on the analytical instrumentation and desired recovery. The presented data demonstrates that these methods are capable of achieving the necessary sensitivity, precision, and accuracy for a variety of research and clinical applications.

References

- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 2. Sildenafil - Wikipedia [en.wikipedia.org]

- 3. ijpp.com [ijpp.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma | Rodionov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 7. ijcrt.org [ijcrt.org]

- 8. onlinepharmacytech.info [onlinepharmacytech.info]

- 9. Development of a liquid chromatographic method for bioanalytical applications with sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 11. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.bcnf.ir [pubs.bcnf.ir]

Troubleshooting & Optimization

Optimizing MRM transitions for Acetildenafil-d8 in tandem mass spectrometry

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) transitions for Acetildenafil-d8 in tandem mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound?

A1: The molecular weight of Acetildenafil is approximately 466.58 g/mol [1][2][3][4][5]. For the deuterated internal standard, this compound, the mass will increase by 8 atomic mass units. Therefore, the expected protonated precursor ion ([M+H]⁺) in positive ionization mode is m/z 475.

Q2: What are the recommended product ions for this compound?

A2: Based on the fragmentation patterns of similar compounds like sildenafil and acetildenafil, two primary product ions are recommended for monitoring this compound (precursor ion m/z 475). A common product ion for sildenafil and its deuterated analogue (sildenafil-d8) is m/z 283.3 and 283.4, respectively[6][7]. Another reported transition for non-deuterated acetildenafil is from m/z 467 to m/z 297[8]. Therefore, the following transitions are suggested for initial evaluation:

-

Primary (Quantifier): 475.x → 283.x

-

Secondary (Qualifier): 475.x → 297.x

It is crucial to empirically determine the most intense and stable product ions on your specific instrument.

Q3: I am not detecting a signal for this compound. What are the possible causes?

A3: Several factors could lead to a lack of signal. First, verify the correct precursor ion (m/z 475) is being targeted. Ensure the mass spectrometer is properly calibrated and that the ionization source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for compounds of this class. Check the infusion of your this compound standard to confirm its integrity and concentration. Finally, review your chromatographic conditions to ensure the compound is eluting from the column.

Q4: My signal intensity is low. How can I improve it?

A4: Low signal intensity can be addressed by systematically optimizing several parameters. Begin by performing a direct infusion of the this compound standard to optimize the ion source settings and to select the most abundant and stable product ions. Subsequently, optimize the collision energy for each MRM transition, as this is a critical parameter for maximizing fragment ion intensity. Ensure your mobile phase composition is compatible with efficient ionization; for sildenafil-like compounds, acidic mobile phases are often used to promote protonation[9]. Also, consider the possibility of matrix effects from your sample, which may require improved sample preparation or chromatographic separation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of MRM transitions for this compound.

| Issue | Potential Cause(s) | Recommended Action(s) |

| No Precursor Ion Detected | Incorrect molecular formula/weight calculation. | Verify the molecular weight of Acetildenafil (466.58 g/mol ) and add the mass of eight deuterium atoms. The protonated molecule [M+H]⁺ should be approximately m/z 475. |

| Instrument not calibrated. | Calibrate the mass spectrometer according to the manufacturer's recommendations. | |

| In-source fragmentation. | Reduce the cone/declustering potential to minimize fragmentation in the ion source. | |

| Multiple Precursor Ions Observed | Presence of adducts (e.g., sodium, potassium). | Optimize chromatographic separation to resolve different adducts or adjust mobile phase additives to favor the protonated molecule. |

| Isotopic variants of other co-eluting compounds. | Improve chromatographic resolution to separate the analyte from interfering species. | |

| Low Product Ion Intensity | Suboptimal collision energy. | Perform a collision energy optimization experiment for each MRM transition. |

| Incorrect product ions selected. | Perform a product ion scan of the precursor ion (m/z 475) to identify the most abundant fragment ions. | |

| Dwell time too short. | Increase the dwell time for the this compound transitions to improve signal-to-noise. | |

| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase with high-purity solvents and flush the LC system. |

| Matrix interference. | Implement a more rigorous sample clean-up procedure or improve chromatographic separation. | |

| Poor Peak Shape | Inappropriate mobile phase or gradient. | Optimize the mobile phase composition and gradient profile to ensure good peak shape. |

| Column degradation. | Replace the analytical column. | |

| Injection of sample in a solvent stronger than the mobile phase. | Ensure the sample solvent is of similar or weaker strength than the initial mobile phase conditions. |

Experimental Protocols

Protocol 1: Determination of Optimal Precursor and Product Ions

-

Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

-

Full Scan (MS1): Acquire data in full scan mode over a mass range that includes the expected precursor ion (e.g., m/z 100-600) to confirm the m/z of the protonated molecule ([M+H]⁺), which should be approximately 475.

-

Product Ion Scan (MS2): Set the first quadrupole (Q1) to isolate the precursor ion (m/z 475) and scan the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-500) to identify the most abundant and stable fragment ions. A range of collision energies can be applied to observe fragmentation patterns.

-

Selection of Transitions: Select the most intense product ions for MRM analysis. Typically, one transition is used for quantification (quantifier) and at least one other for confirmation (qualifier). Based on literature for similar compounds, potential product ions to investigate are m/z 283 and m/z 297.

Protocol 2: Optimization of Collision Energy (CE)

-

Method Setup: Create an MRM method with the selected precursor-product ion transitions for this compound.

-

CE Ramp: If your instrument software allows, perform a collision energy optimization experiment by ramping the CE over a range of values (e.g., 5 to 50 eV in 2-5 eV increments) while infusing the standard.

-

Flow Injection Analysis (FIA) or LC-MS: Alternatively, create multiple MRM methods with discrete CE values for each transition. Perform repeated injections of the standard and record the signal intensity for each CE value.

-

Data Analysis: Plot the signal intensity of each product ion as a function of the collision energy.

-

Optimal CE Selection: The optimal collision energy is the value that produces the highest signal intensity for a given transition. This value should be used in the final analytical method.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for this compound based on the analysis of related compounds. The collision energy (CE) should be optimized empirically on your specific instrument.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Suggested Starting CE Range (eV) |

| This compound | 475.x | 283.x | 297.x | 15 - 40 |

| Sildenafil (for comparison) | 475.4 | 283.3[6] | - | Optimized empirically |

| Sildenafil-d8 (for comparison) | 483.4 | 283.4[7] | - | Optimized empirically |

| Acetildenafil (non-deuterated) | 467 | 297[8] | - | Optimized empirically |

Visualizations